molecular formula C12H15FN2O B8486885 1-(3-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone

1-(3-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone

Cat. No. B8486885
M. Wt: 222.26 g/mol
InChI Key: RNKUDFHMGQAZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

1-[3-(2-fluoropyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-3-4-10(8-15)11-5-2-6-14-12(11)13/h2,5-6,10H,3-4,7-8H2,1H3

InChI Key

RNKUDFHMGQAZRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2-fluoro-3-(piperidin-3-yl)pyridine dihydrochloride (612 mg, 2.418 mmol), DCM (20 mL) and triethylamine (2022 μL, 14.51 mmol) was added acetic anhydride (229 μL, 2.418 mmol) dropwise. After 1 hour, the reaction was poured into water and the aqueous mixture back extracted once with DCM (10 mL). The combined organics were washed with 0.5M NaOH and concentrated in vacuo. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep® pre-packed silica gel column (12 g), eluting with 0% to 100% EtOAc in hexane, to provide 1-(3-(2-fluoropyridin-3-yl)piperidin-1-yl)ethanone (100 mg, 0.450 mmol) as a light yellow syrup. [M+1]=223.1.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
612 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2022 μL
Type
reactant
Reaction Step One
Quantity
229 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.